3-(5-bromo-1H-indazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-bromoindazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAALLXLVUFYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanenitrile typically involves the following steps:
Bromination of Indazole: The starting material, indazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors or employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(5-bromo-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Indazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound’s potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indazol-1-yl)propanenitrile is primarily related to its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and nitrile group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(5-bromo-1H-indazol-1-yl)propanenitrile with structurally related compounds, emphasizing key differences in substituent positioning, molecular properties, and synthesis.
Structural and Functional Analysis
Core Heterocycle Differences :
- The target compound and 2-(5-bromo-1H-indazol-3-yl)acetonitrile share an indazole core, whereas 2-(2-bromo-1H-benzo[d]imidazol-1-yl)acetonitrile features a benzoimidazole core. The indazole’s two adjacent nitrogen atoms (positions 1 and 2) confer distinct electronic properties compared to benzoimidazole’s single nitrogen.
Substituent Positioning: Bromo Placement: Bromine at C5 (indazole) vs. C2 (benzoimidazole) alters steric and electronic interactions. C5 bromination on indazole may enhance π-stacking in protein binding.
Synthesis and Yield :
- The benzoimidazole analog (5d) was synthesized in 48% yield using K₂CO₃ and 2-chloroacetonitrile. While synthesis data for the indazole derivatives are absent, the use of similar SN2 alkylation strategies is plausible.
Biological Activity
3-(5-bromo-1H-indazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound 3-(5-bromo-1H-indazol-1-yl)propanenitrile features a brominated indazole ring connected to a propanenitrile group. The synthesis typically involves the reaction of 5-bromoindazole with propanenitrile under appropriate conditions, often utilizing techniques such as microwave-assisted synthesis or traditional heating methods to enhance yields and purity.
Antitumor Activity
Recent studies have evaluated the antiproliferative effects of various indazole derivatives, including those related to 3-(5-bromo-1H-indazol-1-yl)propanenitrile. A key study assessed the activity against human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). The results indicated that certain derivatives exhibited significant inhibitory effects on cell growth, with IC50 values indicating effective concentrations for therapeutic applications.
| Compound | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG-2 IC50 (µM) |
|---|---|---|---|---|
| 3-(5-bromo-1H-indazol-1-yl)propanenitrile | 7.25 ± 1.07 | 20.00 ± 1.19 | >50 | 6.57 ± 0.13 |
| Reference Drug (5-FU) | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |
This table summarizes the IC50 values for various cell lines, illustrating the compound's potential as an antitumor agent .
Antimicrobial Activity
Indazole derivatives, including the target compound, have shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
The biological activity of indazole derivatives is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to 3-(5-bromo-1H-indazol-1-yl)propanenitrile have been reported to inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are crucial in various signaling pathways associated with cancer progression .
Case Studies
Case Study: Anticancer Efficacy
In one notable study, researchers synthesized a series of indazole derivatives and evaluated their anticancer efficacy in vitro. Among these, several compounds demonstrated superior activity compared to standard chemotherapeutics like cisplatin and doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of indazole derivatives, including those related to propanenitrile structures. The results indicated that certain compounds exhibited potent activity against Mycobacterium tuberculosis, positioning them as potential candidates for further development in treating resistant strains .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-(5-bromo-1H-indazol-1-yl)propanenitrile, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 5-bromo-1H-indazole can react with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanenitrile moiety. Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., δ ~3.0 ppm for CH₂CN protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and indazole C-H/N-H vibrations .
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrile-adjacent CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₉BrN₃: 268.9974) .
Q. What safety protocols are recommended for handling nitrile-containing indazole derivatives?
- Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Nitriles may release toxic HCN upon decomposition. Waste must be neutralized with NaOCl before disposal .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?
- Approach : Use SHELXT for initial space-group determination and SHELXL for refinement. For disordered regions, apply restraints (e.g., SIMU, DELU) and validate via R1/wR2 convergence (<5% discrepancy) .
- Case Study : A brominated indazole analog required anisotropic displacement parameter (ADP) refinement for the Br atom to resolve thermal motion artifacts .
Q. How does the 5-bromo substituent influence structure-activity relationships (SAR) in pharmacological studies?
- Experimental Design : Synthesize analogs (e.g., 5-Cl, 5-F) and compare binding affinities via enzymatic assays (e.g., α-glucosidase inhibition). The bromine atom enhances steric bulk and electron-withdrawing effects, increasing target selectivity by ~30% compared to non-halogenated analogs .
Q. What strategies stabilize nitrile groups under reactive conditions (e.g., acidic/basic media)?
- Method : Protect the nitrile via temporary silylation (e.g., TMS-CN) during multi-step syntheses. Post-reaction, deprotect with fluoride ions (e.g., TBAF) .
Q. How to resolve contradictions in biological activity data across studies?
- Analysis Framework :
Compare assay conditions (e.g., pH, temperature) for enzyme inhibition studies.
Validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based assays).
- Example : Discrepancies in 5-HT₆ receptor affinity (Kᵢ = 3.7–5.7 nM) were traced to differences in membrane protein preparation .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
- Tools : Use DFT (B3LYP/6-31G*) to model charge distribution. The nitrile’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
